(2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid is a unique compound characterized by its pyrrolidine ring structure substituted with difluoro and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Difluoro and Dimethyl Groups: The difluoro and dimethyl groups are introduced through selective fluorination and alkylation reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Processes: Implementing continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The difluoro and dimethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including halogenating agents and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as fluorinated alcohols, ketones, and substituted pyrrolidines.
Scientific Research Applications
(2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies investigating enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and dimethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
(2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-amine: Similar structure but with an amine group instead of a carboxylic acid.
Uniqueness
(2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoro and dimethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c1-6(2)4(5(11)12)10-3-7(6,8)9/h4,10H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZKOTNOMJEJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCC1(F)F)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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